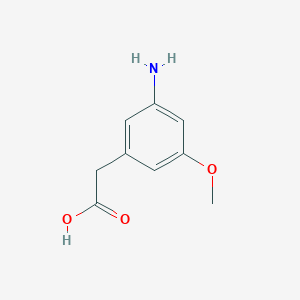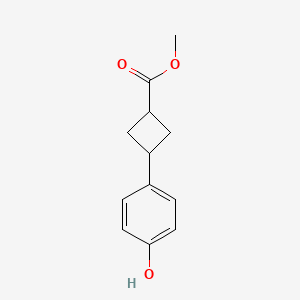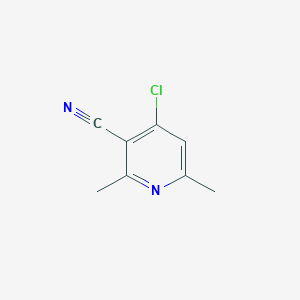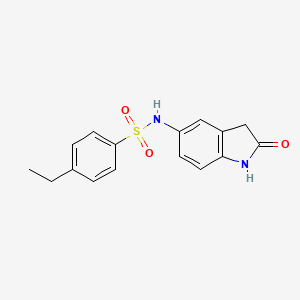![molecular formula C15H18BrNO2 B2518131 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide CAS No. 2175978-81-9](/img/structure/B2518131.png)
2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is synthesized using specific methods and has been found to have unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins in the body. This inhibition can lead to changes in cellular signaling pathways and ultimately result in the desired therapeutic effect.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has unique biochemical and physiological effects. This compound has been found to have anti-inflammatory properties and can inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide in lab experiments is its specificity. This compound has been found to have a high degree of selectivity for specific enzymes and proteins, making it a valuable tool for studying cellular signaling pathways. However, one of the limitations of using this compound is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of researchers and experimental subjects.
Direcciones Futuras
There are several future directions for the study of 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. One area of research is in the development of new therapeutic agents for the treatment of neurological disorders. Additionally, this compound could be used to study the role of specific enzymes and proteins in the body and their potential as drug targets. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
In conclusion, 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide is a unique chemical compound that has been extensively studied for its potential use in scientific research. This compound has been synthesized using specific methods and has been found to have unique biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, it has the potential to be a valuable tool for studying cellular signaling pathways and the development of new therapeutic agents. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Métodos De Síntesis
The synthesis of 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide involves a multistep process. The first step involves the reaction of benzamide with 1-bromo-2-chloroethane to produce N-(2-chloroethyl)benzamide. This intermediate is then reacted with 7-oxaspiro[3.5]nonan-1-amine to produce the final product, 2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. This synthesis method has been optimized to produce high yields of the final product.
Aplicaciones Científicas De Investigación
2-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide has been used in various scientific research applications. One of the primary areas of research is in the field of neuroscience. This compound has been found to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
2-bromo-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c16-12-4-2-1-3-11(12)14(18)17-13-5-6-15(13)7-9-19-10-8-15/h1-4,13H,5-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLINUZLWACTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC=CC=C3Br)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Cyclohexylsulfanyl)-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2518051.png)
![(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2518052.png)
![N-benzyl-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2518053.png)



![6-(4-methoxyphenyl)-N-(4-methylthiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2518060.png)


![3-chloro-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2518067.png)
![ethyl 4-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2518068.png)
![3-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2518071.png)